molecular formula C21H21N3O2S B2582718 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 942034-30-2

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2582718
CAS No.: 942034-30-2
M. Wt: 379.48
InChI Key: FHZUXSXHXSFRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a pyrazine ring substituted with a 3,4-dimethylphenyl group at position 4 and a sulfanylacetamide moiety linked to a 4-methylphenyl group. The 3-oxo-3,4-dihydropyrazine core introduces partial unsaturation, which may influence electronic properties and biological activity.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-4-7-17(8-5-14)23-19(25)13-27-20-21(26)24(11-10-22-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZUXSXHXSFRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyrazine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of the Pyrazine Ring

    • Reactants: 3,4-dimethylphenylamine and glyoxal
    • Conditions: Reflux in ethanol
    • Product: 3,4-dimethylphenylpyrazine

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways crucial for tumor growth.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is vital for inflammatory processes. The docking studies indicate strong binding affinity to the enzyme, suggesting potential use in treating inflammatory diseases .

Thrombopoietin Receptor Agonism

Similar compounds have been found to act as agonists for the thrombopoietin receptor, enhancing platelet production. This application is particularly relevant in conditions such as thrombocytopenia where increased platelet levels are necessary .

Case Studies and Research Findings

Study Findings Applications
Study 1Demonstrated significant anticancer activity against multiple cell lines with high percent growth inhibition.Cancer therapeutics
Study 2Identified as a potential 5-lipoxygenase inhibitor through molecular docking studies.Anti-inflammatory drugs
Study 3Showed efficacy as a thrombopoietin receptor agonist in enhancing platelet production.Treatment for thrombocytopenia

Mechanism of Action

The mechanism by which 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group and the pyrazine ring play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Heterocyclic Core and Substituent Effects

Pyrazine vs. Oxadiazole Derivatives
The compound from Molbank 2013 (2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide) shares a sulfanylacetamide group but differs in its heterocyclic core (1,3,4-oxadiazole vs. dihydropyrazine). Oxadiazoles are electron-deficient aromatic systems, often enhancing metabolic stability in pharmaceuticals, while dihydropyrazines with keto groups (3-oxo) may exhibit tautomerism, affecting reactivity .

Substituent Variations

  • Target Compound : 3,4-Dimethylphenyl and 4-methylphenyl groups introduce steric bulk and moderate lipophilicity.
  • Compound 13a (): Features a 4-methylphenyl hydrazine group linked to a cyanoacetamide-sulfamoylphenyl scaffold. The methyl group enhances hydrophobicity compared to methoxy derivatives .

Research Findings and Trends

  • Synthetic Accessibility : High yields (94–95%) for 13a–b indicate efficient diazonium coupling strategies, which could be adapted for synthesizing the target compound .
  • Hydrogen Bonding : The acetamide NH and sulfamoyl NH₂ in 13a–b form extensive hydrogen-bonding networks, as inferred from IR and NMR data. Similar interactions in the target compound may influence crystallization or solubility .

Biological Activity

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2OSC_{18}H_{22}N_2OS, with a molecular weight of approximately 342.45 g/mol. Its structure includes a pyrazine ring, a sulfanyl group, and acetamide functionality, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of specific enzymes involved in disease pathways, particularly in cancer and inflammatory processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cancer Type Cell Line IC50 Value (μM)
Breast CancerMCF-715
Lung CancerA54912
Colon CancerHCT11610
LeukemiaK5628

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of the compound. The results indicated that modifications in the phenyl groups significantly enhanced cytotoxicity against melanoma cells while maintaining low toxicity to normal cells .
  • Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound inhibits the NF-kB signaling pathway, which is often upregulated in cancer cells. This inhibition leads to reduced cell survival and increased apoptosis .
  • In Vivo Studies : Animal model studies have demonstrated that administration of the compound significantly reduces tumor size in xenograft models of breast cancer without notable side effects .

Q & A

Q. What are the critical steps and challenges in synthesizing 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?

  • Methodological Answer : The synthesis involves three key stages:
  • Pyrazine ring formation : Condensation of diketones (e.g., 2,3-butanedione) with diamines under acidic/basic conditions to form the 3-oxo-3,4-dihydropyrazine core .
  • Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent at 60–80°C in polar aprotic solvents (e.g., DMF) .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with 4-methylphenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Challenges : Low yields due to steric hindrance from the 3,4-dimethylphenyl group require precise stoichiometry and inert atmosphere conditions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required) .
  • Spectroscopy :
  • NMR : 1^1H/13^13C NMR confirms regioselectivity of sulfanyl and acetamide groups (e.g., δ 2.25 ppm for methyl groups) .
  • IR : Peaks at 1650–1680 cm1^{-1} confirm carbonyl groups (pyrazinone, acetamide) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 422.15) .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition ELISA .
  • Controls : Reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks ensure assay validity .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Molecular docking : AutoDock Vina predicts binding poses to active sites (e.g., EGFR’s ATP-binding pocket) .
  • Biophysical methods : Surface plasmon resonance (SPR) quantifies binding affinity (KDK_D) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation :
  • Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -Cl) to enhance kinase inhibition .
  • Modify the acetamide’s N-aryl group (e.g., 4-fluorophenyl) to improve solubility .
  • Computational SAR : QSAR models (e.g., CoMFA) correlate substituent effects with IC50_{50} values .

Q. What strategies address this compound’s poor aqueous solubility in preclinical testing?

  • Methodological Answer :
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS buffer (pH 7.4) .
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) .

Q. How is metabolic stability evaluated during lead optimization?

  • Methodological Answer :
  • In vitro models :
  • Liver microsomes (human/rat) incubate the compound (1 µM) with NADPH, analyzing depletion via LC-MS/MS .
  • CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • Structural mitigation : Introduce deuterium at metabolically labile sites (e.g., methyl groups) .

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Methodological Answer :
  • Reaction path search : DFT calculations (Gaussian 16) identify transition states for pyrazine ring formation .
  • Machine learning : Train models on PubChem reaction datasets to prioritize high-yield routes .

Q. How are contradictory bioactivity results resolved across different studies?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Orthogonal assays : Confirm anticancer activity via both MTT and clonogenic assays .
  • Structural validation : Re-characterize batches with conflicting results using XRD (e.g., polymorph identification) .

Q. What experimental designs test synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination index (CI) : Chou-Talalay method evaluates synergy with cisplatin in cancer cells (CI <1 indicates synergy) .
  • In vivo models : Xenograft mice treated with compound + paclitaxel, monitoring tumor volume vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.